2-(Difluoromethyl)-8-methylnaphthalene
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Overview
Description
2-(Difluoromethyl)-8-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-8-methylnaphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents. For instance, the reaction can be catalyzed by metal-based catalysts, such as copper or silver complexes, under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to ensure high yields and purity of the final product. The choice of solvents, temperature, and reaction time are optimized to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-8-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethyl)-8-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Its stability and lipophilicity are advantageous in drug design and development.
Industry: It is employed in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-8-methylnaphthalene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-8-methylnaphthalene
- 2-(Fluoromethyl)-8-methylnaphthalene
- 2-(Chloromethyl)-8-methylnaphthalene
Uniqueness
2-(Difluoromethyl)-8-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity compared to its analogs. The difluoromethyl group also enhances the compound’s ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C12H10F2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
7-(difluoromethyl)-1-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3 |
InChI Key |
WJVFXKLWZJHLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C(F)F |
Origin of Product |
United States |
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